Product packaging for Desoximetasone 21-Glucuronide(Cat. No.:)

Desoximetasone 21-Glucuronide

Cat. No.: B13862301
M. Wt: 552.6 g/mol
InChI Key: WMAFIWHCIJUYJX-RYCVOVQASA-N
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Description

Contextualization of Steroid Glucuronides in Biological Systems

In biological systems, particularly in mammals, steroids undergo extensive metabolism to facilitate their excretion. This process occurs in two phases. Phase I metabolism involves structural modifications to the steroid skeleton, such as oxidation or reduction. upf.edu Phase II metabolism involves conjugation, where a polar group is attached to the steroid, significantly increasing its water solubility. upf.edu

The two most common types of steroid conjugates found in living organisms are sulfates and glucuronides. researchgate.netcas.cz Glucuronidation is a critical Phase II pathway that controls the biological activity and levels of unconjugated hormones and drugs. cas.cz This reaction involves the transfer of a glucuronic acid moiety from uridine-5´-diphosphoglucuronic acid (UDPGA) to a hydroxyl group on the steroid. cas.cz The process occurs predominantly in the liver but also in other tissues. cas.cz Steroid glucuronides are generally considered the final, irreversible products of metabolism, destined for excretion primarily through urine and bile. nih.govresearchgate.netcas.cz This detoxification role is essential for preventing the accumulation of biologically active compounds. scispace.com

FeatureSteroid GlucuronidationSteroid Sulfation
Metabolic Phase Phase IIPhase II
Function Primarily detoxification and elimination. cas.czCan act as a reservoir for active steroids; some sulfates have their own biological activity. cas.cz
Reversibility Generally irreversible. cas.czReversible process via sulfatases. researchgate.net
End Product Considered the final and main excretion products. researchgate.netCan serve as precursors for steroid hormones. researchgate.net

Significance of Desoximetasone (B1670307) as a Glucocorticoid Precursor

Desoximetasone is a high-potency synthetic topical corticosteroid. nih.govdrugbank.com As a member of the glucocorticoid class, it possesses significant anti-inflammatory, antipruritic, and vasoconstrictive properties. drugbank.compatsnap.com Its mechanism of action involves binding to intracellular glucocorticoid receptors, which then translocate to the cell nucleus to regulate gene expression, ultimately inhibiting the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.compatsnap.comhmdb.ca

In the context of this article, Desoximetasone is the direct precursor to its metabolite, Desoximetasone 21-Glucuronide. Once absorbed, Desoximetasone enters pharmacokinetic pathways similar to other corticosteroids, undergoing metabolism primarily in the liver before being excreted by the kidneys. nih.govnih.govdrugs.com Pharmacokinetic studies have demonstrated that a predominant metabolic pathway for Desoximetasone and similarly structured steroids is conjugation to form glucuronide and sulfate (B86663) esters. nih.govnih.govdrugs.comrxlist.comnih.gov Studies using tagged Desoximetasone have confirmed its excretion in urine and feces after topical application. nih.govdrugs.comfda.gov

CharacteristicDesoximetasone
Chemical Class Synthetic Glucocorticoid, 21-hydroxysteroid. hmdb.ca
Molecular Formula C22H29FO4. nih.gov
Molecular Weight 376.47 g/mol . nih.gov
Primary Actions Anti-inflammatory, antipruritic, vasoconstrictive. drugs.com
Metabolic Fate Metabolized primarily in the liver, with conjugation to glucuronide and sulfate esters being a key pathway. nih.govdrugs.com

Rationale for Comprehensive Research on this compound

Comprehensive research on this compound is warranted for several key scientific reasons. As the product of a major metabolic pathway for a potent synthetic steroid, its characterization is fundamental to a complete understanding of the parent drug's pharmacokinetics and disposition. nih.govrxlist.com

The study of such metabolites is essential for:

Drug Metabolism and Toxicology: Identifying and quantifying metabolites like this compound helps to fully map the biotransformation and clearance routes of Desoximetasone. While many glucuronides are inactive, confirming this status is a necessary component of drug development and safety assessment. scispace.com

Analytical Method Development: The synthesis and purification of reference standards, such as pure this compound, are critical for developing and validating robust analytical methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comresearchgate.net These methods are necessary for accurately detecting and quantifying the metabolite in biological matrices such as urine or plasma. researchgate.net

Pharmaceutical Quality Control: this compound may be present as an impurity in the manufacturing of Desoximetasone. allmpus.com Therefore, its identification and control are important for ensuring the purity and quality of the active pharmaceutical ingredient.

Anti-Doping Science: The analysis of steroid metabolites is a cornerstone of anti-doping efforts. Characterizing the unique glucuronide metabolites of synthetic corticosteroids can help in distinguishing between endogenous and exogenous sources and monitoring for the abuse of such substances in competitive sports. upf.edu

The synthesis and characterization of corticosteroid 21-glucuronides, including their analysis by Nuclear Magnetic Resonance (NMR) and mass spectrometry, provide the foundational data required for these research applications. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37FO10 B13862301 Desoximetasone 21-Glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H37FO10

Molecular Weight

552.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H37FO10/c1-12-8-16-15-5-4-13-9-14(30)6-7-27(13,3)28(15,29)18(32)10-26(16,2)19(12)17(31)11-38-25-22(35)20(33)21(34)23(39-25)24(36)37/h6-7,9,12,15-16,18-23,25,32-35H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,18+,19-,20+,21+,22-,23+,25-,26+,27+,28+/m1/s1

InChI Key

WMAFIWHCIJUYJX-RYCVOVQASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)F)C

Origin of Product

United States

Enzymatic Biotransformation and Glucuronidation Pathways

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Steroid Conjugation

The primary enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that conjugate a wide variety of compounds, including steroids. aacrjournals.orgnih.govuniprot.org The UGT enzymes are divided into families and subfamilies, with the UGT1 and UGT2 families being the most significant for drug metabolism. aacrjournals.orgresearchgate.net These enzymes are crucial for converting lipophilic substrates into water-soluble glucuronides, preparing them for excretion. nih.govuniprot.orguniprot.org

The UGT2B subfamily is primarily responsible for the glucuronidation of steroids. aacrjournals.org Several UGT2B isoforms, including UGT2B15 and UGT2B17, are known to catalyze the glucuronidation of androgens and are expressed in various steroid target tissues like the prostate, skin, and breast. nih.gov While direct studies on desoximetasone (B1670307) are limited, the glucuronidation of other steroids provides insight into the likely enzymes involved. For instance, UGT1A1 is a major enzyme in estradiol (B170435) glucuronidation. aacrjournals.orgaacrjournals.org The UGT2B family, particularly UGT2B4 and UGT2B7, also play a role in conjugating various steroid hormones. aacrjournals.orgmdpi.com Given that desoximetasone is a corticosteroid, it is highly probable that isoforms from the UGT2B family, and potentially some from the UGT1A family, are involved in its conjugation.

Table 1: UGT Isoforms and Their Steroid Substrates

UGT Isoform Known Steroid Substrates Primary Tissue Expression
UGT1A1 Estradiol, Estriol Liver, Endometrium
UGT2B4 Bile Acids, Androgens Liver
UGT2B7 Androgens, Estrogens, HETEs Liver, Prostate
UGT2B15 Androgens (DHT) Prostate, Liver

This table is generated based on data from multiple sources. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.orgmdpi.com

Genetic variations, or polymorphisms, within the UGT genes are common and can lead to significant interindividual differences in drug and steroid metabolism. aacrjournals.orgnih.gov These polymorphisms can alter the expression levels or catalytic activity of the UGT enzymes. nih.gov For example, a well-studied polymorphism in the UGT1A1 gene promoter, known as UGT1A1*28, leads to reduced gene transcription and has been associated with altered estradiol glucuronidation. aacrjournals.orgaacrjournals.org Polymorphisms in UGT2B genes, such as UGT2B7(H268Y) and UGT2B15(D85Y), are also prevalent and may influence the metabolism of steroids. aacrjournals.org The UGT2B15(D85Y) polymorphism has been shown to increase the Vmax of the enzyme by two-fold for certain substrates and influences the glucuronidation of 19-norandrosterone. aacrjournals.orgfrontiersin.org Such genetic differences could partly explain the variability observed in the excretion rates of steroid metabolites among individuals. frontiersin.org

Site-Specific Glucuronidation: Focus on the C-21 Position of Desoximetasone

The chemical structure of desoximetasone features a hydroxyl group at the C-21 position, which is a primary site for glucuronidation. nih.gov The UGT enzymes catalyze the transfer of the glucuronic acid moiety from UDPGA to this specific hydroxyl group, forming a glucuronide conjugate. This conjugation at the C-21 position is a common metabolic pathway for many corticosteroids. The addition of the bulky, polar glucuronic acid group at this site dramatically increases the water solubility of the desoximetasone molecule, which is crucial for its renal and biliary excretion. nih.govpdr.net

Regulatory Mechanisms of Glucuronidation Enzymes

The expression and activity of UGT enzymes are tightly regulated to respond to the presence of various endogenous and exogenous compounds. This regulation occurs primarily at the transcriptional level and involves a class of proteins known as nuclear receptors.

The expression of many drug-metabolizing enzymes, including UGTs, is regulated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). springernature.comnih.govwjgnet.com These receptors act as xenobiotic sensors, and upon activation by a wide range of ligands, they form heterodimers with the retinoid X receptor (RXR). frontiersin.org This complex then binds to specific response elements in the promoter regions of target genes, including those of the UGT1A and UGT2B families, to enhance their transcription. nih.govfrontiersin.org For example, PXR and CAR have been shown to coordinately regulate genes involved in bile acid metabolism, including UGT1A1. nih.gov Glucocorticoids, the class of steroids to which desoximetasone belongs, can induce the expression and nuclear translocation of PXR, which in turn can upregulate the expression of its target genes. wjgnet.com This regulatory mechanism ensures that the capacity for glucuronidation can be increased in response to exposure to substances that require this metabolic pathway for their elimination.

Metabolic Disposition and Systemic Fate

Pathways of Desoximetasone (B1670307) 21-Glucuronide Formation in Biological Matrices

The formation of Desoximetasone 21-glucuronide is a phase II metabolic reaction catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org This process, termed glucuronidation, involves the covalent attachment of glucuronic acid from the high-energy donor, UDP-α-D-glucuronic acid (UDPGA), to the 21-hydroxyl group of the Desoximetasone molecule. nih.gov This conjugation significantly increases the water solubility of the steroid, which is a critical step for its subsequent excretion. covachem.com

UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. nih.govresearchgate.net While studies with similarly structured steroids have established that the predominant metabolic reaction is conjugation to form glucuronide and sulfate (B86663) esters, the specific human UGT isoforms responsible for the glucuronidation of Desoximetasone have not been definitively identified in the available literature. frontiersin.orgfrontiersin.orgencyclopedia.pubhelsinki.fidrugbank.com However, research on other xenobiotics and endogenous compounds has demonstrated that specific UGTs, such as those in the UGT1A and UGT2B subfamilies, exhibit selectivity for certain substrates. frontiersin.orgmdpi.comnih.gov For instance, UGT1A4 has been identified as the primary enzyme for the glucuronidation of the antifungal agent posaconazole, while multiple UGTs, including UGT1A1 and UGT1A9, are involved in the metabolism of other compounds. mdpi.comnih.gov It is plausible that one or more of these UGT isoforms are involved in the formation of this compound.

The general mechanism of the glucuronidation reaction is a bi-substrate process where the UGT enzyme facilitates the transfer of glucuronic acid from UDPGA to the aglycone substrate, in this case, Desoximetasone. nih.gov This results in the formation of the β-D-glucuronide conjugate and the release of UDP. nih.gov

Role of Transport Proteins in Glucuronide Efflux and Disposition

Once formed, the hydrophilic nature of this compound necessitates the involvement of transport proteins to facilitate its movement across cellular membranes for elimination. helsinki.fi These transporters, belonging to the ATP-Binding Cassette (ABC) and Solute Carrier (SLC) superfamilies, are crucial for the efflux of glucuronide conjugates from cells into the bile and urine. frontiersin.org

ATP-Binding Cassette (ABC) Transporters (e.g., MRPs, BCRP)

ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to move substrates against a concentration gradient. mdpi.comencyclopedia.pub Several members of this family are known to transport steroid glucuronides.

Multidrug Resistance-Associated Proteins (MRPs) : MRPs, particularly MRP2 (ABCC2) and MRP3 (ABCC3), are key players in the transport of glucuronide conjugates. helsinki.fi MRP2 is primarily located on the apical membrane of hepatocytes and renal proximal tubule cells, mediating the efflux of conjugates into the bile and urine, respectively. helsinki.fi MRP3 is found on the basolateral membrane of hepatocytes, transporting conjugates back into the sinusoidal blood, which can then be cleared by the kidneys. helsinki.fihelsinki.fi Studies on androgen and estrogen glucuronides have shown that they are substrates for both MRP2 and MRP3. helsinki.fihelsinki.fi

Breast Cancer Resistance Protein (BCRP) : BCRP (ABCG2) is another important ABC transporter expressed in the liver, intestine, and at the blood-brain barrier. frontiersin.org It is known to efflux a wide range of substrates, including some steroid conjugates. frontiersin.org While BCRP shows high transport rates for certain estrogen glucuronides, its affinity for other steroid glucuronides can vary. frontiersin.orghelsinki.fi

The table below summarizes the role of key ABC transporters in the efflux of steroid glucuronides, which is likely analogous to the transport of this compound.

TransporterGeneLocationSubstrates (Examples)Likely Role for this compound
MRP2 ABCC2Apical membrane of hepatocytes, renal proximal tubulesAndrogen glucuronides, Estrogen glucuronides, Bilirubin glucuronidesEfflux into bile and urine
MRP3 ABCC3Basolateral membrane of hepatocytesAndrogen glucuronides, Estrogen glucuronidesEfflux into sinusoidal blood for renal clearance
BCRP ABCG2Apical membrane of hepatocytes and intestinal cells, blood-brain barrierEstrogen glucuronides, Sulfated steroidsEfflux from cells, contributing to biliary and intestinal excretion

Organic Anion Transporters (OATs)

The SLC superfamily includes Organic Anion Transporters (OATs), which are involved in the uptake of organic anions from the blood into tissues like the kidney for subsequent elimination. nih.govresearchgate.net These transporters are crucial for the renal clearance of many drugs and their metabolites, including glucuronide conjugates. frontiersin.org

OATs are generally considered to be involved in the uptake of smaller, more hydrophilic organic anions compared to the substrates of OATPs (Organic Anion Transporting Polypeptides). nih.govresearchgate.net Specifically, OAT3 (SLC22A8) has been shown to transport various glucuronide and sulfate conjugates, including endogenous steroid conjugates like estrone-sulfate and DHEAS. frontiersin.orgnih.gov Given its role in the renal uptake of conjugated steroids, OAT3 is a likely candidate for mediating the uptake of this compound from the bloodstream into the proximal tubule cells of the kidney, preparing it for urinary excretion. frontiersin.orgnih.gov

Enterohepatic Recirculation of Steroid Glucuronides

Enterohepatic recirculation is a physiological process where compounds excreted into the bile are reabsorbed from the intestine and returned to the liver via the portal circulation. This process can prolong the half-life of a drug or its metabolites in the body. drugbank.com Steroid glucuronides are known to undergo enterohepatic circulation. connectrx.com

The process for a steroid glucuronide like this compound would likely involve the following steps:

Formation of this compound in the liver.

Excretion of the glucuronide into the bile via apical transporters like MRP2.

Entry into the small intestine with the bile.

Hydrolysis of the glucuronide back to the parent Desoximetasone by beta-glucuronidase enzymes present in the gut microflora.

Reabsorption of the more lipophilic parent steroid, Desoximetasone, across the intestinal wall.

Return to the liver via the portal vein, where it can be re-metabolized or re-enter systemic circulation.

This cycle can be interrupted by factors that affect the gut microbiome, such as treatment with certain antibiotics, which can reduce the bacterial beta-glucuronidase activity and thereby decrease the reabsorption of the steroid. connectrx.com

Enzymatic Hydrolysis of Glucuronide Conjugates by Beta-Glucuronidase

Beta-glucuronidase is a lysosomal and bacterial enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from glucuronide conjugates. covachem.comsigmaaldrich.com This enzymatic reaction effectively reverses the glucuronidation process, cleaving the glucuronide moiety from the parent compound. covachem.com

In the context of this compound, beta-glucuronidase plays a significant role in two main areas:

Enterohepatic Recirculation : As mentioned previously, beta-glucuronidases produced by intestinal bacteria are essential for the hydrolysis of biliary-excreted this compound in the gut, allowing for the reabsorption of the parent steroid. connectrx.com

Bioanalytical Methods : In laboratory settings, beta-glucuronidase is widely used to analyze samples for the presence of drugs and their metabolites. sigmaaldrich.comresearchgate.net Since glucuronide conjugates are highly polar, they can be difficult to analyze directly using certain chromatographic techniques. sigmaaldrich.com Therefore, urine or blood samples are often treated with beta-glucuronidase to hydrolyze the glucuronide metabolites back to their parent forms, which are more readily extracted and quantified. covachem.comsigmaaldrich.comcdc.gov The efficiency of this hydrolysis can be influenced by several factors, as detailed in the table below.

FactorDescription
Enzyme Source Beta-glucuronidases from different sources (e.g., E. coli, snail, limpet) can have varying activities and specificities for different glucuronide substrates. sigmaaldrich.com
pH Each enzyme has an optimal pH range for its catalytic activity. sigmaaldrich.com
Temperature Enzyme activity is temperature-dependent, with an optimal temperature for maximal hydrolysis. sigmaaldrich.com
Incubation Time Sufficient time is required for the enzyme to completely hydrolyze the substrate. sigmaaldrich.com
Enzyme Concentration A higher concentration of the enzyme can lead to a faster rate of hydrolysis. sigmaaldrich.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating Desoximetasone (B1670307) 21-Glucuronide from its parent compound, other metabolites, and endogenous matrix components. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.

Liquid chromatography coupled with mass spectrometry is a primary tool for the analysis of steroid glucuronides because it allows for the direct detection of the intact conjugate without the need for chemical derivatization or hydrolysis. unige.chhelsinki.fiwaters.com This is a significant advantage over other methods, as it preserves the complete molecular structure for analysis. unige.ch Tandem mass spectrometry (LC-MS/MS) enhances specificity and sensitivity, making it the gold standard for quantitative analysis of these compounds in complex biological fluids like urine. sciex.comnih.gov

For the analysis of steroid glucuronides, electrospray ionization (ESI) in the negative ion mode is commonly employed, as it effectively ionizes the acidic glucuronic acid moiety. unige.ch The development of LC-MS/MS methods enables the simultaneous quantification of multiple steroid glucuronides in a single analytical run. nih.gov Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix. unige.chnih.gov

Table 1: Exemplary LC-MS/MS Parameters for Steroid Glucuronide Analysis

Parameter Typical Setting Rationale Source
Ionization Mode Electrospray Ionization (ESI), Negative Efficiently ionizes the glucuronide moiety. unige.ch
Detection Mode Multiple Reaction Monitoring (MRM) Provides high specificity and sensitivity for quantification. sciex.com
Sample Preparation Solid-Phase Extraction (SPE) Concentrates analytes and cleans up the sample matrix. unige.chnih.gov
Internal Standards Deuterated Analogs Corrects for analyte loss during sample prep and analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). nih.gov By utilizing columns with smaller particle sizes (typically 1.7 µm), UPLC provides much higher separation efficiency, improved resolution, and significantly faster analysis times. nih.govsci-hub.cat This enhanced resolving power is particularly beneficial for separating the numerous isomers found in steroid metabolism, which often co-elute in standard HPLC systems. unige.ch

UPLC systems, when hyphenated with mass spectrometry (UPLC-MS or UPLC-MS/MS), offer a robust platform for steroid profiling. unige.chwaters.comwur.nl The direct analysis of urine samples is even possible for some applications, simplifying the workflow. dshs-koeln.de A typical UPLC method for steroid glucuronides uses a C18 reversed-phase column with a gradient elution of water and acetonitrile, often containing a modifier like formic acid to improve peak shape and ionization efficiency. unige.chunil.ch The increased peak capacity and sensitivity make UPLC-MS/MS a feasible alternative to conventional GC-MS procedures for steroid analysis. waters.com

Table 2: Typical UPLC Operating Conditions for Steroid Conjugate Separation

Parameter Example Condition Purpose Source
Column Acquity UPLC BEH C18 (1.7 µm) Provides high-resolution separation of isomers. unige.ch
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase for reversed-phase gradient. unige.ch
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for reversed-phase gradient. unige.ch
Flow Rate 300 µL/min Optimized for small particle size columns. unige.ch
Analysis Time < 15 minutes Achieves rapid separation compared to HPLC. sci-hub.cat

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a reference method for steroid analysis. nih.govoup.com However, due to the low volatility and polar nature of steroid conjugates like Desoximetasone 21-Glucuronide, direct analysis is not feasible. nih.gov The analytical procedure requires a two-step sample preparation: first, an enzymatic hydrolysis step to cleave the glucuronide or sulfate (B86663) moiety, followed by a derivatization step (e.g., silylation) to increase the volatility and thermal stability of the resulting steroid. nih.govnih.govresearchgate.net

While this multi-step process is laborious and can introduce variability, GC-MS provides excellent chromatographic separation and extensive mass spectral libraries for compound identification. oup.comias.ac.in It remains a powerful discovery tool for identifying unknown metabolites in complex steroid profiles. oup.com Recent studies have explored the analysis of non-hydrolyzed sulfated steroids, where the sulfate group is cleaved in the hot GC injection port, suggesting alternative analytical pathways, although this is not standard for glucuronides. sci-hub.se

Ion Mobility Spectrometry (IMS) for Isomeric Resolution

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. clemson.educlemson.edu When coupled with LC-MS (LC-IM-MS), it adds a third dimension of separation, significantly enhancing the ability to resolve isomeric compounds that may not be separable by chromatography or mass spectrometry alone. fit.eduresearchgate.net This is crucial for steroid analysis, where numerous constitutional isomers and stereoisomers exist. nih.gov

IMS separates isomers by measuring their different drift times through a gas-filled cell, which corresponds to their unique collision cross-section (CCS). clemson.educlemson.edu The CCS value is a characteristic physical property that can increase confidence in compound identification. researchgate.net For glucocorticoids, IMS has demonstrated the ability to separate closely related isomers. fit.eduresearchgate.net The resolving power of IMS can be further enhanced through chemical derivatization, which can amplify subtle structural differences between isomers, leading to better separation. clemson.eduresearchgate.net

Table 3: Application of Ion Mobility Spectrometry (IMS) in Steroid Analysis

Technique Principle of Separation Key Advantage for Steroid Conjugates Source
LC-IM-MS Retention Time, m/z, and Ion Mobility (CCS) Resolves isomers (e.g., epimers) that are chromatographically inseparable. fit.eduresearchgate.net
Derivatization-IMS Amplifies structural differences via chemical tagging. Improves resolution between closely related isomers. clemson.eduresearchgate.net
DTIMS Separation in a static electric field. Provides accurate Collision Cross-Section (CCS) measurements. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including steroid glucuronides. nih.govnih.gov While mass spectrometry provides information on mass and fragmentation, NMR provides definitive information on the complete chemical structure, including stereochemistry. helsinki.fi For a compound like this compound, NMR is essential to confirm that the glucuronic acid is attached at the C21 position and to determine the anomeric configuration (β) of the glycosidic bond. helsinki.fi

The process involves comparing the NMR spectra (both 1D ¹H and ¹³C, and 2D experiments like COSY and HMBC) of the glucuronide conjugate with that of the parent steroid (aglycone). nih.govmdpi.com The largest changes in chemical shifts occur for the atoms near the conjugation site. nih.gov For instance, a significant downfield shift in the ¹³C signal of C-21 would confirm glucuronidation at that position. mdpi.com Although NMR requires a relatively large amount of pure sample and is a low-throughput technique, it is indispensable for the definitive characterization of new or synthesized steroid conjugates. helsinki.finih.gov

Advanced Mass Spectrometric Fragmentation Approaches (e.g., EAD) for Site Identification

While traditional tandem mass spectrometry relies on Collision-Induced Dissociation (CID), this technique has limitations for conjugated metabolites. The bond linking the glucuronic acid to the steroid is often weak and cleaves easily, resulting in a dominant neutral loss of the glucuronide moiety (176 Da). dvdmdg.orgtechnologynetworks.com This leaves little energy for fragmentation of the parent steroid structure, making it difficult to pinpoint the exact location of the conjugation. dvdmdg.org

Electron Activated Dissociation (EAD) is an advanced, orthogonal fragmentation technique that overcomes this limitation. sciex.comsciex.com EAD uses electrons to induce fragmentation, which can break stronger covalent bonds within the steroid's core structure while leaving the labile glucuronide bond intact. dvdmdg.orgnih.gov This produces unique, diagnostic fragment ions that are not generated by CID. sciex.comnih.gov By analyzing these fragments, researchers can confidently determine the precise site of glucuronidation, distinguishing between potential isomers. sciex.comnih.gov EAD is particularly valuable for singly charged molecules like steroid glucuronides, providing more comprehensive structural information and eliminating the ambiguity often encountered with CID-only analysis. technologynetworks.comsciex.com

Table 4: Comparison of CID and EAD for Glucuronide Site Identification

Feature Collision-Induced Dissociation (CID) Electron Activated Dissociation (EAD) Source
Mechanism Collisional activation with neutral gas. Interaction with a beam of electrons. sciex.comacs.org
Bond Cleavage Preferentially cleaves weak bonds (e.g., glycosidic bond). Cleaves stronger bonds on the core structure. dvdmdg.orgnih.gov
Primary Fragment Often shows a dominant neutral loss of the conjugate. Produces fragments of the parent drug with the conjugate attached. dvdmdg.orgtechnologynetworks.com
Site Identification Can be ambiguous; may predict multiple possible sites. Provides diagnostic fragments for confident, specific site localization. sciex.comsciex.comnih.gov

Sample Preparation Strategies for Glucuronide Analysis

The accurate characterization and quantification of glucuronide metabolites, such as this compound, from complex biological matrices like urine, plasma, and tissue, is critically dependent on the sample preparation strategy employed. The primary goals of sample preparation are to isolate the analyte(s) of interest from interfering endogenous substances, concentrate the analyte to detectable levels, and present it in a format compatible with the final analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Strategies for glucuronide analysis can be broadly categorized into two main approaches: indirect analysis following a cleavage of the glucuronide bond, and direct analysis of the intact conjugate.

Indirect Analysis via Hydrolysis

Historically, the most common approach for quantifying glucuronidated compounds has been indirect analysis. researchgate.netresearchgate.net This method involves a hydrolysis step to cleave the glucuronic acid moiety from the parent drug (aglycone), followed by the extraction and quantification of the liberated aglycone. chromatographyonline.comrestek.com This is often necessary because the high polarity of the glucuronide conjugate can make it difficult to retain on traditional reversed-phase chromatography columns and can lead to poor extraction efficiency with many organic solvents. researchgate.net

Enzymatic Hydrolysis

Enzymatic hydrolysis is the most widely used method for cleaving glucuronide conjugates due to its high specificity, which minimizes the degradation of the target aglycone that can occur with harsh chemical methods. researchgate.net The key enzyme used is β-D-glucuronidase. chromatographyonline.comrestek.com The efficiency of this enzymatic reaction is influenced by several critical factors, including the source of the enzyme, pH, temperature, and incubation time.

Enzyme Source: β-glucuronidases are available from various sources, including bacteria (Escherichia coli), mollusks (Helix pomatia, Patella vulgata), and bovine liver. tiaft.org Enzymes from different sources exhibit varying levels of activity and optimal reaction conditions. For instance, E. coli β-glucuronidase has a pH optimum between 6.5 and 7.5, while the enzyme from Helix pomatia functions best at a more acidic pH of 4.5 to 5.5. tiaft.org Preparations from mollusk sources often contain sulfatase activity as well, which can simultaneously cleave sulfate conjugates. nih.gov

Reaction Conditions: The incubation conditions must be carefully optimized for each analyte. Typical incubation temperatures range from 37°C to 60°C, with incubation times varying from 30 minutes to overnight (approximately 16 hours). tiaft.orgchromatographyonline.com It is crucial to validate the completeness of the hydrolysis reaction, often by using a quality control sample fortified with a known concentration of the glucuronide standard. restek.com

Table 1: Typical Conditions for Enzymatic Hydrolysis of Steroid Glucuronides
ParameterCondition RangeSource
Enzyme SourceE. coli, Helix pomatia nih.govmdpi.com
pH4.5 - 7.5 tiaft.org
Temperature37°C - 68°C tiaft.orgchromatographyonline.com
Incubation Time30 min - 16 h tiaft.orgchromatographyonline.com

Post-Hydrolysis Extraction

Following hydrolysis, the liberated aglycone (e.g., Desoximetasone) must be extracted from the biological matrix.

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For steroid analysis post-hydrolysis, the pH of the sample is often adjusted to optimize the partitioning of the aglycone into the organic phase. mdpi.com Solvents like diethyl ether or ethyl acetate (B1210297) are commonly used. mdpi.comacs.org For example, a validated LLE procedure for steroids involves adjusting the hydrolyzed urine to pH 10 with a carbonate buffer and extracting with diethyl ether. mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration that has largely replaced LLE in many high-throughput laboratories. chromatographyonline.comugent.be The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. chromatographyonline.com For steroid analysis, reversed-phase sorbents like C18 or polymeric materials (e.g., Oasis HLB, Abs Elut Nexus) are frequently employed. sci-hub.catresearchgate.netresearchgate.net A method for detecting numerous drugs, including Desoximetasone, in equine urine utilizes a polymeric SPE cartridge after enzymatic hydrolysis. sci-hub.cat

Table 2: Common Post-Hydrolysis Extraction Techniques for Steroids
TechniqueKey ParametersExample ApplicationSource
Liquid-Liquid Extraction (LLE)Solvents: Diethyl ether, Ethyl acetate; pH adjustmentExtraction of deconjugated steroids from urine mdpi.com
Solid-Phase Extraction (SPE)Sorbents: C18, Polymeric (e.g., Nexus, HLB); Wash/Elution SolventsClean-up of hydrolyzed urine for corticosteroid analysis sci-hub.catresearchgate.net

Direct Analysis of Intact Glucuronides

With the advancement of highly sensitive LC-MS/MS instrumentation, direct analysis of intact glucuronide conjugates has become increasingly feasible and offers significant advantages. researchgate.net This approach eliminates the time-consuming and potentially variable hydrolysis step, reduces sample preparation time, and allows for the specific quantification of the glucuronide itself, which can be important for detailed metabolic studies. researchgate.netresearchgate.net

Sample Preparation for Direct Analysis

Since hydrolysis is omitted, sample preparation focuses on removing major interferences like proteins and salts while ensuring the polar glucuronide is recovered efficiently.

Dilute-and-Shoot: This is the simplest approach, involving the dilution of the liquid sample (e.g., urine) with an appropriate solvent (often the mobile phase) followed by direct injection into the LC-MS/MS system. chromatographyonline.commdpi.com While fast and simple, this method can introduce a significant amount of matrix components onto the analytical column, potentially leading to ion suppression, column clogging, and reduced column lifetime. chromatographyonline.com The dilution also lowers the analyte concentration, which may compromise sensitivity for low-level detection. chromatographyonline.com

Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step. This is typically achieved by adding a water-miscible organic solvent like methanol (B129727) or acetonitrile, or an acid like trichloroacetic acid, to the sample. waters.com After vortexing and centrifugation, the supernatant containing the analyte is separated from the precipitated proteins and can be further processed or directly injected.

Solid-Phase Extraction (SPE): SPE is also a cornerstone for the direct analysis of glucuronides. researchgate.netnih.gov The choice of SPE sorbent and protocol is critical for retaining the highly polar glucuronide. Mixed-mode or polymeric reversed-phase cartridges are often effective. For instance, a method for the direct quantification of 15 steroid glucuronides, including the structurally related cortisol 21-glucuronide, utilized a sample workup involving protein precipitation followed by SPE. nih.gov

Liquid-Liquid Extraction (LLE): While more challenging due to the high polarity of glucuronides, LLE can be used for their direct extraction. researchgate.net This often requires acidic conditions to suppress the ionization of the glucuronic acid's carboxyl group, thereby reducing its polarity and improving its partitioning into an organic solvent like ethyl acetate. researchgate.net

Table 3: Sample Preparation Methods for Direct Glucuronide Analysis
MethodPrincipleAdvantagesDisadvantagesSource
Dilute-and-ShootSample dilution prior to injectionFast, simpleLowers sensitivity, high matrix load on instrument chromatographyonline.commdpi.com
Protein PrecipitationRemoval of proteins using solvent/acidEffective for plasma/serum, simpleLess selective, may not remove all interferences waters.com
Solid-Phase Extraction (SPE)Selective retention on a solid sorbentExcellent clean-up, concentration of analyteMore complex, requires method development researchgate.netnih.gov
Liquid-Liquid Extraction (LLE)Partitioning between immiscible liquidsLow cost, simple equipmentChallenging for polar glucuronides, can be labor-intensive researchgate.net

The selection of the most appropriate sample preparation strategy depends on the specific goals of the analysis, the biological matrix, the available instrumentation, the required sensitivity and throughput, and whether the quantification of the aglycone, the intact glucuronide, or both is necessary.

Preclinical and in Vitro Research Models

In Vitro Biotransformation Studies Using Hepatic Microsomes and Hepatocytes

In vitro models using liver-derived materials are fundamental for studying the metabolism of xenobiotics, including the formation of Desoximetasone (B1670307) 21-Glucuronide. The liver is the primary site of drug metabolism, where enzymes catalyze Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. drugbank.comnih.gov Glucuronidation, a Phase II reaction, is a major pathway for the metabolism of corticosteroids. cas.czresearchgate.net

Hepatic Microsomes: Human liver microsomes (HLM) are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. nih.govresearchgate.net In a typical assay, desoximetasone would be incubated with HLM in the presence of the essential cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). solvobiotech.comnih.gov The reaction mixture is buffered to a physiological pH and incubated at 37°C. mdpi.com To ensure the cofactor can access the UGT active sites within the microsomal lumen, the membrane barrier is often disrupted using detergents or pore-forming peptides like alamethicin. nih.gov Analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is then used to identify and quantify the formation of glucuronide metabolites. researchgate.net

Hepatocytes: Cryopreserved or freshly isolated hepatocytes represent a more complete in vitro system than microsomes. They contain the full complement of metabolic enzymes, cofactors, and transport proteins, allowing for the study of both Phase I and Phase II metabolism in a more physiologically relevant cellular context. nih.govmdpi.com Studies with hepatocytes can provide a more accurate profile of the metabolites formed, including the potential for sequential metabolism where a Phase I metabolite of desoximetasone undergoes subsequent glucuronidation.

The table below outlines the typical components and objectives of an in vitro biotransformation study focused on glucuronidation.

ComponentHepatic MicrosomesHepatocytes
Enzyme Source Concentrated Phase II (UGT) and Phase I (CYP450) enzymes. nih.govIntact cellular system with all metabolic enzymes and transporters. mdpi.com
Cofactors Must be added externally (e.g., UDPGA for glucuronidation). nih.govEndogenously generated.
Membrane Permeability Requires permeabilizing agents (e.g., alamethicin) for optimal activity. nih.govIntact cell membrane; relies on cellular transporters.
Primary Use High-throughput screening, enzyme kinetics (Vmax, Km), reaction phenotyping. mdpi.comSimulating in vivo metabolism, studying transporter effects, metabolite profiling. nih.gov
Key Finding Formation of Desoximetasone 21-Glucuronide and kinetic parameters of the responsible UGTs.Overall metabolic profile of Desoximetasone, including Phase I and II metabolites.

Investigation of Metabolic Pathways in Animal Models (e.g., Rodents)

In vivo studies using animal models are essential for understanding the complete pharmacokinetic profile of a drug, including absorption, distribution, metabolism, and excretion (ADME). europa.eu Rodents, particularly rats and mice, are commonly used in preclinical toxicology and metabolism studies. fda.govfrontiersin.org In such studies, radiolabeled desoximetasone can be administered, and metabolites are identified in urine, feces, and plasma. fda.gov Studies in Wistar rats have shown that desoximetasone is metabolized in the liver and eliminated in both urine and feces. fda.gov

However, species differences in drug metabolism are a known challenge, as the metabolic profile in rodents may not perfectly mirror that in humans. mdpi.commdpi.com For instance, certain conjugation reactions prevalent in humans may be absent or minor in rodents. mdpi.com To address this, advanced animal models have been developed. Chimeric mice with "humanized" livers, created by engrafting human hepatocytes into immunodeficient mice, can produce a metabolic profile that more closely matches human in vivo data, offering a more predictive model for human-specific metabolites like certain glucuronides. mdpi.com

The table below compares different animal models used in metabolic research.

ModelDescriptionAdvantagesLimitations
Rodents (Rat, Mouse) Standard model for preclinical ADME and toxicology studies. frontiersin.orgWell-characterized, low cost, established protocols.Significant metabolic differences from humans can occur. mdpi.com
Minipig Non-rodent species with skin and metabolic characteristics closer to humans. fda.govGood model for dermal absorption and systemic exposure studies. fda.govHigher cost and specialized housing required.
Chimeric Mouse (Humanized Liver) Mouse model whose liver is repopulated with human hepatocytes. mdpi.comCan predict human-specific metabolic pathways and metabolites. mdpi.comTechnically complex, high cost, not widely available.
Cynomolgus Monkey Non-human primate model with high genetic and physiological similarity to humans. nih.govConsidered a relevant model for steroid metabolism and glucuronidation. nih.govHigh cost, significant ethical considerations.

Cellular and Molecular Probing of Glucuronide Interactions (e.g., Receptor Binding, Signaling)

A critical question in metabolite research is whether the metabolite itself possesses biological activity. The parent compound, desoximetasone, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). drugbank.com This binding initiates a signaling cascade that alters the transcription of target genes. drugbank.com

Glucuronidation is generally considered a detoxification pathway that inactivates compounds and facilitates their excretion. cas.czsolvobiotech.com The addition of a large, polar glucuronic acid moiety to the desoximetasone molecule at the 21-position dramatically increases its water solubility. criver.com This structural modification is highly likely to interfere with the metabolite's ability to bind to the lipophilic ligand-binding pocket of the glucocorticoid receptor. Research on other corticosteroids, such as dexamethasone (B1670325) 21-mesylate, has shown that modifications at the C21 position can create an antagonist that binds to the receptor but fails to activate gene transcription, effectively blocking the receptor. nih.gov It is therefore hypothesized that this compound is pharmacologically inactive, or at least significantly less active, than the parent drug.

Probing these interactions would involve:

Receptor Binding Assays: Competitive binding assays using radiolabeled glucocorticoids (like dexamethasone) and purified glucocorticoid receptors would be performed. The ability of this compound to displace the radioligand would be measured to determine its binding affinity (or lack thereof) for the receptor.

Reporter Gene Assays: Cells engineered to express the glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a glucocorticoid-responsive promoter would be used. These cells would be exposed to this compound to see if it can induce reporter gene expression, which would indicate receptor activation and downstream signaling.

The table below contrasts the expected molecular properties and interactions of Desoximetasone with its 21-glucuronide metabolite.

PropertyDesoximetasoneThis compound
Chemical Nature Lipophilic (fat-soluble)Hydrophilic (water-soluble)
Primary Function Pharmacologically active anti-inflammatory agent. drugbank.comPrimarily an inactive metabolite for excretion. cas.cz
Receptor Binding High affinity for the glucocorticoid receptor. drugbank.comExpected to have very low or no affinity due to steric hindrance from the glucuronide group.
Cellular Permeability Readily crosses cell membranes to reach intracellular receptors.Poor cell permeability; likely requires transporters for cellular entry/exit. frontiersin.org
Signaling Activity Agonist; activates the glucocorticoid receptor to regulate gene expression. drugbank.comExpected to be inactive as a signaling molecule.

Role in Pharmaceutical and Impurity Profiling Research

Desoximetasone (B1670307) 21-Glucuronide as a Reference Standard in Analytical Development

The availability of well-characterized reference standards is a cornerstone of analytical chemistry in the pharmaceutical industry. bebpa.org Desoximetasone 21-glucuronide is utilized as a reference standard for several key analytical activities. synzeal.comaxios-research.comaxios-research.com These reference standards are crucial for the development and validation of analytical methods aimed at detecting and quantifying impurities in desoximetasone active pharmaceutical ingredients (APIs) and finished drug products. weblivelink.comsynzeal.com

The use of this compound as a reference standard allows for:

Method Development and Validation: It serves as a benchmark for creating and validating new analytical procedures, such as High-Performance Liquid Chromatography (HPLC) methods, to ensure they can accurately and reliably separate and quantify this specific impurity from the parent drug and other related substances. fda.gov

Quality Control (QC): In routine QC testing, the reference standard is used to confirm the identity and concentration of this compound in batches of desoximetasone, ensuring they meet the stringent purity requirements set by regulatory authorities. synzeal.comaxios-research.com

Stability Studies: It is instrumental in stability studies to track the formation of this impurity over time under various storage conditions. synzeal.comaxios-research.com

Companies specializing in pharmaceutical reference standards supply this compound, often with a detailed Certificate of Analysis (COA) that includes data from techniques like HPLC, Mass Spectrometry, and NMR to confirm its structure and purity. axios-research.comallmpus.com

Table 1: Interactive Data Table of this compound Properties

PropertyValueSource
Molecular Formula C28H37FO10 pharmaffiliates.comallmpus.com
Molecular Weight 552.59 g/mol pharmaffiliates.comallmpus.com
Purity (by HPLC) Typically ≥95% allmpus.com
Storage 2-8 °C allmpus.comallmpus.com
Solubility Soluble in Methanol (B129727)/DMSO allmpus.com

Formation as an Impurity in Desoximetasone Manufacturing and Stability Studies

Impurities in pharmaceutical products can arise from various sources, including the manufacturing process and degradation of the drug substance over time. researchgate.net this compound has been identified as a process-related impurity and a degradation product in desoximetasone. intlab.org

During the manufacturing of desoximetasone, incomplete reactions or side reactions can lead to the formation of various impurities. While specific details of the synthetic route leading to this compound as a process impurity are often proprietary, its presence necessitates rigorous purification steps to ensure the final API meets pharmacopeial standards.

Furthermore, stability studies, which are mandatory for all pharmaceutical products, have shown that impurities can form under accelerated and long-term storage conditions. researchgate.netgoogle.com Although specific studies detailing the formation kinetics of this compound are not widely published, the general principles of steroid degradation suggest that hydrolysis of the glucuronide conjugate could potentially occur, or conversely, that residual glucuronic acid could react with desoximetasone under certain conditions. For instance, a study on desoximetasone liquid formulations identified an oxidized impurity that increased under accelerated storage conditions, highlighting the importance of monitoring all potential degradation products. google.com

Strategies for Control and Monitoring in Pharmaceutical Quality Control

The control and monitoring of impurities are critical aspects of pharmaceutical quality control to ensure patient safety. For this compound, a multi-faceted strategy is employed:

Specification Setting: Regulatory bodies like the FDA require that specifications for drug substances and products include limits for identified and unidentified impurities. These limits are based on toxicological data and the maximum daily dose of the drug.

Analytical Monitoring: As mentioned, validated analytical methods, primarily HPLC, are used for the routine monitoring of this compound in both the API and the final dosage form. fda.gov These methods must be sensitive enough to detect and quantify the impurity at levels well below the established limits. The development of stability-indicating methods is particularly important, as these can resolve the impurity from the active ingredient and other potential degradation products. researchgate.net

Process Control: To minimize the formation of this compound during manufacturing, stringent controls are placed on the synthetic process. This includes optimizing reaction conditions, using high-purity starting materials, and implementing effective purification steps.

Stability Programs: Ongoing stability programs are conducted to monitor the levels of this compound and other impurities throughout the shelf life of the product. This ensures that the product remains within its approved specifications until its expiration date.

Future Research Directions and Unanswered Questions

Elucidation of Novel UGTs or Metabolic Pathways for Desoximetasone (B1670307) Conjugation

The conjugation of desoximetasone at the 21-hydroxyl position is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net However, the specific UGT isoforms responsible for the formation of Desoximetasone 21-Glucuronide have not been definitively identified. Humans have 22 known UGT enzymes, with the UGT1A and UGT2B subfamilies primarily responsible for the metabolism of drugs and other xenobiotics. nih.govnih.gov Steroids, in particular, are common substrates for UGT2B enzymes. cas.cz

Future research must focus on pinpointing the specific UGTs involved in desoximetasone metabolism. This can be achieved through reaction phenotyping studies using a panel of recombinant human UGTs to screen for catalytic activity towards desoximetasone. ebmconsult.com Identifying the primary UGTs would enable prediction of potential drug-drug interactions. ebmconsult.com For instance, if desoximetasone is metabolized by an isoform that is also responsible for the clearance of another co-administered drug, competitive inhibition could lead to altered plasma concentrations and potential toxicity. Furthermore, genetic polymorphisms in UGT genes are common and can lead to significant inter-individual variability in drug metabolism. nih.gov Elucidating the specific UGTs would pave the way for pharmacogenomic studies to identify patients who may be poor or extensive metabolizers, allowing for more personalized therapeutic approaches.

Table 1: Potential UGT Isoforms for Desoximetasone Glucuronidation Investigation This table is interactive. Click on the headers to sort.

UGT Family Isoform Known Substrates Rationale for Investigation
UGT1A UGT1A1 Bilirubin, Estradiol (B170435), Irinotecan Major hepatic UGT involved in steroid and drug metabolism. nih.govebmconsult.com
UGT1A UGT1A4 Steroids, Amitriptyline, Trifluoperazine Known to conjugate various steroids and drugs with tertiary amines. nih.govnih.gov
UGT1A UGT1A9 Propofol, Mycophenolic Acid Highly expressed in liver and kidney; metabolizes a wide range of drugs. nih.govxenotech.com
UGT2B UGT2B7 Steroids, Opioids, NSAIDs One of the most significant UGTs for drug metabolism, known to conjugate numerous steroids. cas.czebmconsult.com
UGT2B UGT2B15 Androgens (Testosterone) Key enzyme in androgen metabolism. cas.czresearchgate.net

| UGT2B | UGT2B17 | Androgens, Estrogens | Important for the glucuronidation of various C19 steroids. cas.czresearchgate.net |

Advanced Spectroscopic and Structural Biology Studies of Glucuronide Conformations

A significant gap in the current knowledge is the lack of detailed structural and spectroscopic data for this compound. While its basic chemical structure is known, its three-dimensional conformation and dynamic properties are yet to be determined. allmpus.compharmaffiliates.com Advanced spectroscopic techniques are crucial for the unambiguous characterization of this metabolite.

Future research should involve the chemical or enzymatic synthesis of an analytical standard of this compound. doi.orgnih.gov This standard would allow for comprehensive analysis using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1H and 13C NMR, along with two-dimensional methods (e.g., COSY, HSQC, HMBC), can provide a complete assignment of all proton and carbon signals, confirming the precise site of glucuronidation and defining the stereochemistry of the glycosidic bond. doi.orgnih.govresearchgate.net This detailed characterization is essential for developing quantitative assays using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Development of Predictive Computational Models for Glucuronidation and Disposition

Computational modeling offers a powerful, cost-effective alternative to extensive in vitro and in vivo studies for predicting drug metabolism and disposition. nih.gov For desoximetasone, physiologically based pharmacokinetic (PBPK) models are being developed to simulate its absorption through the skin and subsequent systemic distribution. frontiersin.orgmdpi.comnih.gov These models integrate drug-specific physicochemical properties with physiological data to predict drug concentrations in various tissues over time. frontiersin.orgnih.gov

A key future direction is the expansion of these PBPK models to include the metabolic fate of desoximetasone, specifically its conversion to this compound. By incorporating in vitro metabolic data (such as the specific UGTs involved and their kinetic parameters) into a whole-body PBPK model, researchers can predict the formation, distribution, and elimination of the glucuronide metabolite. mdpi.comnih.gov This would allow for virtual bioequivalence studies and the prediction of how factors like organ impairment or co-administered drugs might affect metabolite levels. frontiersin.org

In parallel, the development of in silico models like quantitative structure-activity relationship (QSAR) models could help predict the likelihood of a steroid being a substrate for specific UGT isoforms. nih.gov Studies have already begun to build QSAR models for steroids that inhibit UGT1A4. nih.govresearchgate.net Creating similar predictive models for desoximetasone and other corticosteroids could accelerate the drug development process by identifying potential metabolic liabilities early on. nih.gov

Exploration of Non-Canonical Roles or Interactions of Desoximetasone Glucuronides

The prevailing assumption is that glucuronidation is a terminal inactivation step. researchgate.net However, this is not universally true; for example, morphine-6-glucuronide (B1233000) is a more potent analgesic than morphine itself. While steroid glucuronides are generally considered inactive, their potential for biological activity remains an underexplored area. cas.cz They are typically cleared from the body, but their journey is not always direct.

An important unanswered question is whether this compound is entirely devoid of biological activity. Future studies should investigate if the metabolite retains any affinity for the glucocorticoid receptor or interacts with other steroid receptors. Even weak interactions could be significant given the potency of the parent compound.

Another area for exploration is the potential for enterohepatic recirculation. Glucuronides excreted in the bile can be hydrolyzed back to the parent drug by β-glucuronidase enzymes produced by gut bacteria. cas.cz This process can create a cycle where the active drug is reabsorbed, prolonging its half-life and exposure. Investigating whether this compound is a substrate for bacterial β-glucuronidases is a critical step in fully understanding the complete pharmacokinetic profile of desoximetasone.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

The advent of "omics" technologies offers a systems-level approach to understanding drug metabolism and action. mdpi.comnih.gov Rather than focusing on a single metabolite, these technologies provide a global snapshot of molecular changes in response to a drug.

Future research should leverage these platforms to create a comprehensive metabolic profile of desoximetasone.

Metabolomics: Untargeted metabolomics analysis of plasma or urine following desoximetasone administration can identify the full spectrum of metabolites, not just the 21-glucuronide. This could reveal previously unknown metabolic pathways or biomarkers of drug exposure and effect. core.ac.uknih.gov

Proteomics: Quantitative proteomics can be used to study how desoximetasone treatment affects the expression levels of UGT enzymes, drug transporters, and other proteins involved in its disposition. nih.govnih.gov This could reveal regulatory feedback mechanisms that alter the drug's metabolism over time.

Transcriptomics: Analyzing changes in mRNA levels can show how desoximetasone regulates the genes encoding metabolic enzymes and transporters, providing insight into the genomic basis of its effects on its own metabolism. nih.gov

By integrating data from these different omics layers, researchers can build more sophisticated models of desoximetasone action and metabolism, moving beyond a single pathway to a holistic understanding of its effects on the body. mdpi.com This integrated approach holds the promise of identifying new biomarkers for treatment response and toxicity. nih.gov

Q & A

Basic: What are the established methodologies for synthesizing and characterizing Desoximetasone 21-Glucuronide in vitro?

Answer:
Synthesis typically involves enzymatic glucuronidation using uridine diphosphate glucuronosyltransferase (UGT) isoforms or chemical conjugation at the 21-hydroxyl position. Key steps include:

  • Enzymatic synthesis : Incubate desoximetasone with UGT enzymes (e.g., UGT2B7) in the presence of uridine 5'-diphosphoglucuronic acid (UDPGA) in a buffered system (pH 7.4) at 37°C. Monitor reaction progress via LC-MS/MS .
  • Chemical synthesis : Use a Koenigs-Knorr reaction with acetobromo-α-D-glucuronic acid and desoximetasone under anhydrous conditions, followed by deprotection .
    Characterization :
  • HPLC-UV : Use a C18 column with mobile phase (methanol:water:acetic acid, 55:44:1 v/v) and UV detection at 254 nm to assess purity .
  • NMR and HRMS : Confirm structural integrity via ¹H/¹³C NMR (e.g., glucuronide proton signals at δ 3.2–5.5 ppm) and high-resolution mass spectrometry (expected [M-H]⁻ ion at m/z 551.2) .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Employ a triple quadrupole system with electrospray ionization (ESI⁻). Optimize transitions for the glucuronide (m/z 551.2 → 375.1 for desoximetasone fragment). Use deuterated internal standards (e.g., d₄-desoximetasone) to correct matrix effects .
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges. Pre-treat plasma/serum with β-glucuronidase to differentiate conjugated vs. free forms .
  • Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) .

Advanced: How can researchers design experiments to investigate interspecies variability in this compound metabolism?

Answer:

  • In vitro models : Use hepatocytes or microsomes from human, rat, and canine sources. Compare intrinsic clearance (CLint) and enzyme kinetics (Km, Vmax) via Michaelis-Menten plots .
  • Isotope tracing : Incubate with ¹⁴C-labeled desoximetasone and quantify ²¹-glucuronide formation via radiometric detection.
  • Data interpretation : Apply hierarchical clustering to identify species-specific UGT expression patterns (e.g., RT-qPCR for UGT2B7/2B15) .

Advanced: How should contradictory findings in this compound’s dermal permeation be resolved?

Answer:

  • Standardize models : Use dermatomed human cadaver skin (400 µm thickness) in Franz diffusion cells with receptor fluid (PBS:ethanol, 7:3). Control temperature (32°C) and humidity .
  • Cross-validate methods : Compare HPLC-UV and LC-MS/MS data for consistency. Assess recovery rates from skin homogenates.
  • Address variability : Stratify data by donor demographics (age, sex) and pre-treat skin with protease inhibitors to minimize enzymatic degradation .

Advanced: What computational strategies predict the pharmacokinetic behavior of this compound?

Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate parameters like logP (-1.5), plasma protein binding (85%), and tissue:plasma partition coefficients. Validate against in vivo rat data .
  • Molecular dynamics (MD) simulations : Model interactions with albumin (PDB ID: 1AO6) to predict free fraction variability .
  • Machine learning : Train neural networks on historical glucuronide clearance data to forecast human half-life (t½ ≈ 6–8 hrs) .

Advanced: How can researchers optimize experimental workflows to study this compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hrs.
    • Oxidative stress : Treat with 3% H2O2 at 25°C.
  • Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., desoximetasone aglycone at Rt 8.2 min) .
  • Kinetic modeling : Calculate degradation rate constants (k) and Arrhenius plots to predict shelf-life .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?

Answer:

  • Quality-by-design (QbD) : Optimize reaction parameters (e.g., enzyme/substrate ratio, pH) via factorial design (2<sup>3</sup> experiments).
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor glucuronide formation in real-time .
  • Post-synthesis purification : Use preparative HPLC with gradient elution (acetonitrile:water + 0.1% TFA) to achieve >98% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.